![molecular formula C12H10ClFN4O B2961842 3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline CAS No. 1375224-97-7](/img/structure/B2961842.png)
3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical intermediate. This compound is also known as EF24 and has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. The synthesis, mechanism of action, and physiological effects of EF24 have been extensively studied in recent years.
Mécanisme D'action
The mechanism of action of EF24 involves the activation of the Nrf2-Keap1 pathway, which regulates cellular defense mechanisms against oxidative stress. EF24 has been found to activate Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 and glutathione peroxidase. This results in the reduction of oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
EF24 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates inflammation and immune responses. EF24 has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. In addition, EF24 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of EF24 is its high potency and selectivity for cancer cells. This makes it a promising candidate for cancer therapy with low toxicity to normal cells. However, EF24 has limited solubility in water, which can pose challenges for its use in experiments. Additionally, the mechanism of action of EF24 is complex and not fully understood, which requires further investigation.
Orientations Futures
There are several future directions for research on EF24. One area of focus is the development of more efficient synthesis methods to increase yield and purity. Another area of focus is the optimization of EF24 for use in combination therapy with chemotherapy and radiation therapy. Further investigation is also needed to fully understand the mechanism of action of EF24 and its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline involves the reaction of 3-ethyl-5-methyl-1,2,4-oxadiazole with 4-fluoroaniline in the presence of a chlorinating agent such as thionyl chloride. The resulting intermediate is then reacted with cyanide ion to obtain the final product. This process has been optimized for high yield and purity in recent studies.
Applications De Recherche Scientifique
EF24 has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. EF24 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O/c1-2-11-16-12(19-17-11)6-18(7-15)8-3-4-10(14)9(13)5-8/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLMOHPGAPFAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN(C#N)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

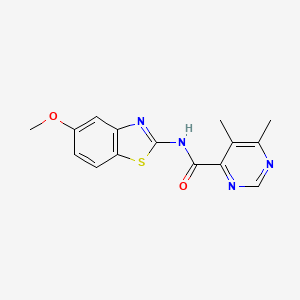

![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961765.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2961766.png)
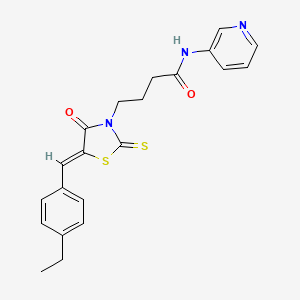
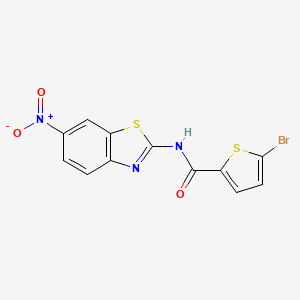
![(E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2961769.png)
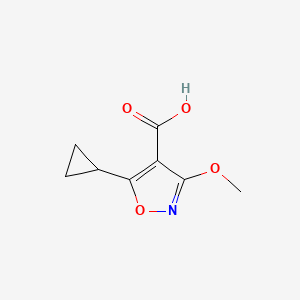
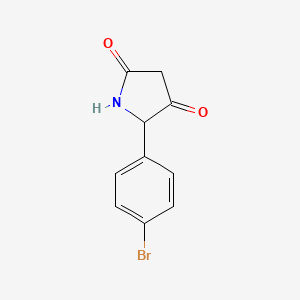
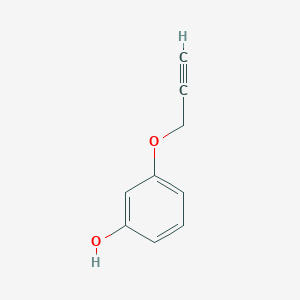
![1-(3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2961778.png)
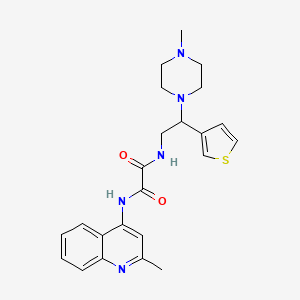
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2961781.png)
![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)